2,2',3-Trichlorobiphenyl
Overview
Description
2,2',3-Trichlorobiphenyl (2,2',3-TCB) is a synthetic chemical compound that is used in various industrial and laboratory applications. It is a member of the polychlorinated biphenyls (PCBs) family and is one of the most widely studied PCBs. 2,2',3-TCB has been studied extensively due to its potential health and environmental effects, as well as its numerous industrial and laboratory applications.
Scientific Research Applications
Summary of the Application
2,4,4’-trichlorobiphenyl was used in a study to understand the effect of sulfonated graphene on the uptake, translocation, and metabolism of this compound in maize seedlings .
Methods of Application
The study involved hydroponic exposure experiments to investigate the adsorption characteristics of sulfonated graphene for 2,4,4’-trichlorobiphenyl .
Results or Outcomes
The presence of sulfonated graphene significantly promoted the maximum accumulation amount of 2,4,4’-trichlorobiphenyl in roots by 112%, whereas it reduced that in stems and leaves by 32 and 39%, respectively .
Application in Microbiology
Summary of the Application
2,5-dichlorobiphenyl and its hydroxylated derivatives were transformed by the PCB-degrading bacterium, Burkholderia xenovorans LB400 .
Methods of Application
The bacterium was exposed to 2,5-dichlorobiphenyl and its hydroxylated derivatives under conditions inducing the biphenyl pathway .
Results or Outcomes
The bacterium was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl when biphenyl was used as the carbon source .
Application as Reference Material
Summary of the Application
2,3,3’-Trichlorobiphenyl is used as a certified reference material . Reference materials are used to help validate analytical measurement methods, for quality control purposes, or for the calibration of instruments.
Methods of Application
This compound is typically used in a neat format and stored at temperatures between 2-8°C .
Results or Outcomes
As a reference material, it helps ensure the accuracy and reliability of analytical measurements, which is crucial in scientific research and quality control .
Application in Environmental Remediation
Summary of the Application
2,2’,3-Trichlorobiphenyl was used in a study investigating its destruction in aqueous solution by hydrous pyrolysis/oxidation (HPO) .
Methods of Application
The study involved the use of Dickson-type reaction vessels to measure the aqueous, low-temperature oxidation rates for this compound .
Results or Outcomes
The study found that the compound was completely mineralized, as indicated by a stoichiometric production of inorganic carbon and chloride ion . No intermediates amenable to gas chromatography were observed during the HPO experiments .
Application in Photolysis Studies
Summary of the Application
A higher chlorinated polychlorinated biphenyl (PCB) congener, 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153), was used in a study investigating its photolysis .
Methods of Application
The study involved the use of dissolved organic matter (DOM) which has an important influence on the transformation of organic contaminants through the production of reactive substances .
Results or Outcomes
The study found that the photolysis of PCB 153 was influenced by the presence of DOM .
Application in Microbiology
Summary of the Application
The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
Methods of Application
The bacterium was exposed to 2,5-dichlorobiphenyl and its hydroxylated derivatives under conditions inducing the biphenyl pathway .
Results or Outcomes
The bacterium was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl when biphenyl was used as the carbon source .
properties
IUPAC Name |
1,2-dichloro-3-(2-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIZMMSINIOIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073501 | |
Record name | 2,2',3-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 28-87 deg C; [AccuStandard MSDS] | |
Record name | 2,2',3-Trichlorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19426 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0004 [mmHg] | |
Record name | 2,2',3-Trichlorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19426 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2',3-Trichlorobiphenyl | |
CAS RN |
38444-78-9 | |
Record name | 2,2',3-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NSN6KS0H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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